2-(2,3-Dimethylanilino)-2-oxazoline
Description
2-(2,3-Dimethylanilino)-2-oxazoline is a heterocyclic compound featuring an oxazoline ring substituted with a 2,3-dimethylanilino group. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol (based on structural analogs in and ). For instance, derivatives of 2-(aryl)oxazolines are often explored for their bioactivity, such as enzyme inhibition or receptor modulation .
The synthesis typically involves condensation reactions between substituted anilines and oxazoline precursors.
Properties
CAS No. |
23417-36-9 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O/c1-8-4-3-5-10(9(8)2)13-11-12-6-7-14-11/h3-5H,6-7H2,1-2H3,(H,12,13) |
InChI Key |
CHRXVAHRMWEZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NCCO2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Dimethylanilino-Substituted Oxazolines
2-(2,6-Dimethylanilino)-2-oxazoline (CAS 31235-50-4)
- Structure: Differs in the substituent positions on the anilino ring (2,6-dimethyl vs. 2,3-dimethyl).
- Properties: Molecular Formula: C₁₁H₁₄N₂O Molecular Weight: 190.24 g/mol Applications: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
3,4-Xylidino-2-oxazoline (CAS 23420-61-3)
- Structure: 3,4-Dimethylanilino substitution on the oxazoline ring.
- Properties: Molecular Formula: C₁₁H₁₄N₂O Molecular Weight: 190.24 g/mol Toxicity: Intravenous LD₅₀ in mice = 75 mg/kg, indicating significant acute toxicity. Emits toxic NOₓ upon decomposition . Applications: Limited due to toxicity but studied for its structural effects on hydrogen bonding and crystal packing .
Table 1: Comparison of Key Properties
| Compound | CAS Number | Substituent Positions | Molecular Weight (g/mol) | LD₅₀ (ivn-mus) | Key Applications |
|---|---|---|---|---|---|
| 2-(2,3-Dimethylanilino)-2-oxazoline | Not explicitly listed | 2,3-dimethyl | 190.24 | Not reported | Pharmaceutical intermediates |
| 2-(2,6-Dimethylanilino)-2-oxazoline | 31235-50-4 | 2,6-dimethyl | 190.24 | Not reported | Agrochemical synthesis |
| 3,4-Xylidino-2-oxazoline | 23420-61-3 | 3,4-dimethyl | 190.24 | 75 mg/kg | Toxicological studies |
Derivatives with Modified Functional Groups
Ethyl 2-[3-[2-(2,5-Dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate (CAS 1098-38-0)
- Structure: Incorporates a thiazolidinone ring and ester group.
- Properties: Molecular Formula: C₁₇H₂₀N₂O₄S Molecular Weight: 360.42 g/mol Applications: Studied for its role in antidiabetic and anti-inflammatory agents due to thiazolidinone’s pharmacological relevance .
[2-(2,3-Dimethylanilino)phenyl]methanol
- Structure: Features a hydroxyl group adjacent to the anilino substituent.
- Properties: Molecular Formula: C₁₅H₁₇NO Molecular Weight: 227.30 g/mol Crystallography: Monoclinic crystal system (space group C2/c) with O–H···O hydrogen bonding, influencing solubility and stability .
Table 2: Functional Group Modifications
Research Findings and Implications
Pharmacological Potential
- Derivatives like ethyl 2-(3-chloro-2-methylanilino)-2-oxoacetate (CAS 341940-71-4) demonstrate the role of electron-withdrawing substituents (e.g., Cl) in enhancing bioactivity, such as kinase inhibition .
- 2-(2,3-Dimethylanilino)phenol derivatives are intermediates in synthesizing pharmaceutically active triazoles and isoxazoles, highlighting the versatility of the core structure .
Structural and Crystallographic Insights
- The crystal structure of [2-(2,3-Dimethylanilino)phenyl]methanol reveals intramolecular S(6) ring motifs and O–H···O hydrogen bonds, which stabilize the molecule and may influence its pharmacokinetic properties .
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